3-(2-chloroacetamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a chloroacetamido group, a benzofuran moiety, and a dihydrobenzo[b][1,4]dioxin moiety . These groups are common in many biologically active compounds and materials with interesting properties .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds have been synthesized using various methods. For instance, 2,3-dihydrobenzo[b][1,4]dioxin derivatives have been synthesized from 2,3-dihydroxybenzoic acid via alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely has a planar structure due to the presence of aromatic rings . The exact geometry would depend on the specific arrangement of the functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the chloroacetamido group might undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure and the nature of its functional groups. For example, its solubility would depend on the polarity of its functional groups .Scientific Research Applications
Synthesis of Novel Compounds
Research has focused on the synthesis of novel compounds derived from benzodifuranyl, benzothiophene, and benzofuran moieties for potential therapeutic applications. For example, novel benzodifuranyl compounds have been synthesized and evaluated as anti-inflammatory and analgesic agents, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). This suggests the chemical framework's relevance in developing new pharmacologically active molecules.
Antimicrobial and Antioxidant Applications
Compounds with similar structural features have been synthesized and evaluated for antimicrobial and antioxidant properties. For instance, derivatives of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides were synthesized and assessed for their antimicrobial efficacy and molecular docking studies, highlighting the potential for designing compounds targeting microbial infections (Talupur et al., 2021).
Anti-Inflammatory and Analgesic Agents
The structural analogs of benzothiophene and benzofuran have been explored for their anti-inflammatory and analgesic properties. Research has demonstrated the synthesis of 5-substituted benzo[b]thiophene derivatives exhibiting potent anti-inflammatory activity (Radwan et al., 2009), suggesting potential for therapeutic applications in managing pain and inflammation.
Anticancer and Antituberculosis Studies
Exploratory research into the synthesis and biological evaluation of novel compounds extends to anticancer and antituberculosis activities. For instance, benzofuran derivatives have been synthesized and evaluated for their antituberculosis potential, highlighting the utility of the benzofuran scaffold in developing new therapeutic agents targeting tuberculosis (Thorat et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(2-chloroacetyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5/c20-10-16(23)22-17-12-3-1-2-4-13(12)27-18(17)19(24)21-11-5-6-14-15(9-11)26-8-7-25-14/h1-6,9H,7-8,10H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAXRURSGKELRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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